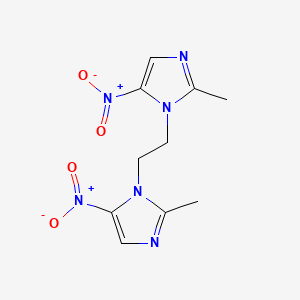![molecular formula C10H10BrF6NO2 B4300509 5-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate](/img/structure/B4300509.png)
5-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate
Descripción general
Descripción
5-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BTFA and is widely used in the field of chemical synthesis, drug discovery, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of BTFA is not well understood. However, studies have shown that it can act as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in the degradation of acetylcholine in the brain. BTFA has also been shown to have anticonvulsant properties and can modulate the activity of GABA receptors.
Biochemical and Physiological Effects
BTFA has been shown to have various biochemical and physiological effects. It can cross the blood-brain barrier and affect the central nervous system. Studies have shown that BTFA can improve cognitive function and memory in animal models. BTFA has also been shown to have anticonvulsant properties and can reduce the severity of seizures in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTFA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a versatile building block that can be used in the synthesis of various compounds. However, BTFA has some limitations. It is a highly reactive compound that can react with other compounds in the reaction mixture. It is also a toxic compound that requires proper handling and disposal.
Direcciones Futuras
There are several future directions for the research on BTFA. One direction is the development of new synthetic methods for BTFA and its derivatives. Another direction is the investigation of its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Further research is also needed to understand the mechanism of action of BTFA and its effects on the central nervous system.
Conclusion
In conclusion, BTFA is a unique and versatile compound that has gained significant attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of BTFA in various fields of research.
Aplicaciones Científicas De Investigación
BTFA has been widely used in scientific research due to its unique properties. It is a versatile building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. BTFA is also used as a reagent in the preparation of chiral compounds and in the synthesis of natural products.
Propiedades
IUPAC Name |
[5-bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptan-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF6NO2/c1-3(19)20-7-5-2-4(6(7)11)8(18-5,9(12,13)14)10(15,16)17/h4-7,18H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKCEYSPFMHAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CC(C1Br)C(N2)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-6-yl acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-butoxyphenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4300428.png)

![3-(4-tert-butylphenyl)-3-{[(2,5-dimethylphenoxy)acetyl]amino}propanoic acid](/img/structure/B4300455.png)
![7-(1-adamantyl)-8-(4-hydroxybutyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300458.png)
![3-(4-tert-butylphenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B4300464.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B4300472.png)
![3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4300486.png)
![8-(4-hydroxybutyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300494.png)
![8-(4-hydroxybutyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4300500.png)
![2-[(1-{4-[chloro(difluoro)methoxy]phenyl}-1H-tetrazol-5-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4300526.png)
![N-{4-[1-(2-chlorobenzyl)-3'-ethyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B4300532.png)
![2-[5'-[4-(acetylamino)phenyl]-1-(2-chlorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]acetamide](/img/structure/B4300541.png)
![2,2,2-trifluoroethyl 2-({[2-(1-adamantyloxy)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B4300548.png)
![2,2,2-trifluoroethyl 2-{[(1-adamantylmethyl)amino]carbonyl}cyclohexanecarboxylate](/img/structure/B4300554.png)